Benzonaphthyridone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzonaphthyridone is a heterocyclic compound that belongs to the class of benzo[b][1,8]naphthyridines. This compound is known for its potential therapeutic applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in various inflammatory and immune responses .

準備方法

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 1,3-dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yloxytris(dimethylamino)phosphonium (BOP) reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or chromatography .

化学反応の分析

Types of Reactions

Benzonaphthyridone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .

科学的研究の応用

Antimicrobial Applications

Benzonaphthyridone has been studied extensively for its antimicrobial properties, particularly in the development of antibiotic conjugates.

- Siderophore Conjugates : Recent research has highlighted the use of this compound in siderophore-antibiotic conjugates. These conjugates exploit bacterial iron uptake mechanisms to enhance antibiotic delivery. For instance, a study demonstrated that a this compound conjugate with pyoverdine exhibited improved antibacterial activity against resistant strains of bacteria, showcasing the efficacy of this Trojan horse approach .

- Inhibition of Resistant Strains : this compound derivatives have shown promising results in vitro against Gram-positive bacteria resistant to traditional quinolones. This is particularly significant given the rising issue of antibiotic resistance .

Cancer Research

This compound has also been investigated for its potential in cancer therapy.

- Platinated Complexes : A study reported that platinated this compound complexes demonstrated significant inhibitory effects on poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes. These complexes were able to penetrate cancer cells effectively and block cell cycle progression at the G₂/M phase, indicating their potential as therapeutic agents in oncology .

Immunological Applications

The compound has been utilized in immunology, particularly as an adjuvant.

- Alum/Toll-Like Receptor 7 Adjuvant : A novel adjuvant formed by attaching a benzonaphthyridine compound to alum has shown enhanced immune responses compared to traditional alum alone. This formulation has been effective in expanding memory B cell populations, which are crucial for long-term immunity against various pathogens .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Derivatives : Researchers have synthesized various Schiff bases and hydrazones containing this compound moieties. These derivatives are explored for their biological activities, including antimicrobial and anticancer properties .

Summary of Key Findings

The following table summarizes the applications and findings related to this compound:

作用機序

The compound exerts its effects primarily by inhibiting the activity of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. By inhibiting PDE4, Benzonaphthyridone increases cAMP levels, leading to the suppression of inflammatory and immune cell activation .

類似化合物との比較

Similar Compounds

7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives: These compounds also act as PDE4 inhibitors and share a similar core structure.

Nitrogen-containing heterocyclic compounds: These compounds have similar biological activities and are used in various therapeutic applications

Uniqueness

Benzonaphthyridone is unique due to its specific substitution pattern, which enhances its selectivity and potency as a PDE4 inhibitor. This makes it a valuable compound for research and potential therapeutic applications .

特性

CAS番号 |

28907-44-0 |

|---|---|

分子式 |

C17H18ClN3O |

分子量 |

315.8 g/mol |

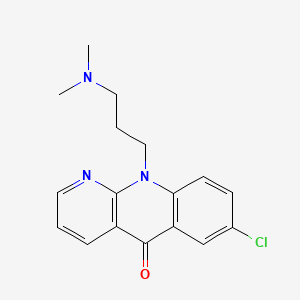

IUPAC名 |

7-chloro-10-[3-(dimethylamino)propyl]benzo[b][1,8]naphthyridin-5-one |

InChI |

InChI=1S/C17H18ClN3O/c1-20(2)9-4-10-21-15-7-6-12(18)11-14(15)16(22)13-5-3-8-19-17(13)21/h3,5-8,11H,4,9-10H2,1-2H3 |

InChIキー |

DZXCWDAAGKRZPA-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |

正規SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |

関連するCAS |

28907-45-1 (hydrochloride) |

同義語 |

10-(3-dimethylaminopropyl)-7-chlorobenzo(b)(1,8)naphthyrid-5-one benzonaphthyridone benzonaphthyridone hydrochloride IF C-45 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。